Product packaging for Fmoc-D-His(1-Me)-OH(Cat. No.:CAS No. 1197025-85-6)

Fmoc-D-His(1-Me)-OH

Cat. No.: B2751768
CAS No.: 1197025-85-6
M. Wt: 391.427
InChI Key: SLWOFHRSEVVUHM-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-His(1-Me)-OH is a high-purity, Fmoc-protected derivative of D-histidine, specifically methylated on the imidazole ring's number 1 nitrogen (τ-nitrogen). With the CAS number 1197025-85-6 and a molecular formula of C22H21N3O4, it has a molecular weight of 391.42 g/mol . This building block is critically valuable in modern Fmoc solid-phase peptide synthesis (SPPS), which is the predominant method for peptide assembly today . The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino terminus, which can be rapidly and cleanly removed under basic conditions using reagents like piperidine without affecting other acid-labile side-chain protections . The key feature of this compound is the methylation on the 1-position of the histidine side chain, which blocks this nitrogen from participating in undesired side reactions or coordination during synthesis, thereby improving the efficiency and purity of the target peptide sequence . Furthermore, the use of the D-histidine enantiomer, as opposed to the more common L-form, is essential for constructing peptides that are resistant to natural proteases or for studying chiral interactions in biological systems. When handled properly, this reagent enables researchers to reliably incorporate a protected D-histidine moiety into complex synthetic peptides, including those for pharmaceutical research and the development of peptide-based biomaterials. The product is supplied with a minimum purity of 98% and should be stored at -20°C . This chemical is intended for research applications only in a controlled laboratory setting by qualified personnel. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21N3O4 B2751768 Fmoc-D-His(1-Me)-OH CAS No. 1197025-85-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylimidazol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-25-11-14(23-13-25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWOFHRSEVVUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparation of Fmoc D His 1 Me Oh

Strategies for N1-Methylation of D-Histidine

The selective methylation of the N1 (N-π) position of the D-histidine imidazole (B134444) ring is a critical step that distinguishes this derivative. Histidine methylation can occur at either the N1 or N3 position, and achieving high regioselectivity is a significant synthetic challenge. rsc.org

One common strategy involves the direct alkylation of a suitably protected D-histidine derivative. vulcanchem.com The reaction typically employs a methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions. vulcanchem.comresearchgate.net The choice of solvent and base is crucial to favor methylation at the desired N1 position and to minimize side reactions, including methylation at the N3 position and over-alkylation.

Enzymatic strategies, inspired by biological processes, are also being explored. Histidine methyltransferases (HMTs) are enzymes that catalyze the specific methylation of histidine residues in proteins. rsc.orgnih.gov For instance, METTL9 has been identified as a methyltransferase that specifically catalyzes N1-methylation. nih.govresearchgate.netbiorxiv.orgoup.com While primarily studied in the context of protein modification, the principles of enzymatic catalysis could potentially be adapted for the regioselective synthesis of methylated amino acid derivatives like Fmoc-D-His(1-Me)-OH.

Regioselective Protection of D-Histidine for Fmoc-based Synthesis

Protecting the functional groups of D-histidine is essential for its successful incorporation into a peptide chain using Fmoc-based solid-phase peptide synthesis (SPPS). The α-amino group is protected with the base-labile Fmoc group, while the imidazole side chain requires a protecting group to prevent undesirable side reactions during peptide coupling. nih.govpeptide.com

The introduction of the Fmoc group is typically achieved by reacting D-histidine with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base. vulcanchem.com Maintaining low temperatures during this step is critical to prevent racemization.

For the imidazole side chain, various protecting groups are employed, with the trityl (Trt) group being a common choice for histidine. nih.govpeptide.com However, for the synthesis of this compound, the methyl group itself serves as a permanent protecting group for the N1 position, altering the electronic properties of the imidazole ring. The remaining N3 position is often left unprotected or may be transiently protected during synthesis.

Optimization of Synthetic Pathways for this compound

Optimizing the synthetic pathway for this compound focuses on maximizing yield, minimizing side reactions, and ensuring chiral purity. Key parameters for optimization include reaction conditions, choice of reagents, and the sequence of synthetic steps.

A critical aspect is the potential for racemization of the α-carbon, a known issue with histidine derivatives during activation for peptide coupling. nih.govacs.org The use of carbodiimide (B86325) reagents in the presence of an additive like HOBt (hydroxybenzotriazole) or OxymaPure at controlled temperatures can help to suppress this side reaction. nih.gov

The order of the methylation and Fmoc-protection steps can also be optimized. Performing the N1-methylation on a pre-protected D-histidine derivative, for example, with a temporary protecting group on the α-amino and carboxyl groups, can improve the regioselectivity of the methylation reaction. Subsequent deprotection and Fmocylation would then yield the final product.

Parameter Condition Rationale
Methylation Reagent Methyl iodide, Dimethyl sulfateEffective methyl group donors.
Fmoc Protection Fmoc-OSu, Low temperatureHigh efficiency, minimizes racemization.
Coupling Conditions DIC/HOBt, HATU/Oxyma PureSuppresses racemization during peptide synthesis.
Solvent DMF, DMSOGood solubility for reactants. vulcanchem.com

Purification and Isolation Techniques in the Synthesis of this compound

After synthesis, this compound must be purified to remove unreacted starting materials, reagents, and side products, such as the N3-methylated isomer and dipeptide impurities. nih.gov

A common purification method involves recrystallization or precipitation from a suitable solvent system. For instance, a crude product might be dissolved in a polar solvent and then precipitated by the addition of a non-polar solvent. ajpamc.com

Chromatographic techniques are also extensively used for purification. Flash column chromatography on silica (B1680970) gel can effectively separate the desired product from impurities based on differences in polarity. The choice of the eluent system is critical for achieving good separation.

Technique Description
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals.
Precipitation Dissolving the crude product and adding a non-solvent to cause the product to precipitate out of the solution.
Flash Chromatography A column chromatography technique that uses pressure to speed up the separation of compounds.

Analytical Validation of this compound for Research Purity

To ensure the quality and suitability of this compound for research, particularly for peptide synthesis, rigorous analytical validation is required. This involves a combination of techniques to confirm the identity, purity, and chiral integrity of the compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing purity. sigmaaldrich.com A reversed-phase C18 column with a gradient of water and acetonitrile (B52724) containing a modifier like trifluoroacetic acid (TFA) is typically used to separate the main compound from any impurities. A purity of ≥98% is often required for use in SPPS. abbexa.com

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound, verifying that the correct product has been synthesized. bris.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. ¹H NMR can confirm the presence of the Fmoc group, the D-histidine backbone, and the methyl group on the imidazole ring, as well as their relative positions.

Chiral analysis is crucial to determine the enantiomeric purity. This can be performed using chiral HPLC or by measuring the specific optical rotation of the compound. abbexa.com

Analytical Technique Purpose Typical Acceptance Criteria
HPLC Purity Assessment≥98%
Mass Spectrometry Molecular Weight ConfirmationMatches theoretical mass
¹H NMR Structural ConfirmationConsistent with expected structure
Chiral HPLC/Optical Rotation Enantiomeric PurityHigh enantiomeric excess (e.g., >99.5%)

Fmoc D His 1 Me Oh in Solid Phase Peptide Synthesis Spps

Integration as a Building Block in Fmoc/tBu SPPS Strategies

Fmoc-D-His(1-Me)-OH is a synthetic amino acid derivative specifically designed for use in Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis. vulcanchem.com This strategy relies on the acid-labile tert-butyl group for side-chain protection and the base-labile Fmoc group for temporary α-amino protection. nih.gov The structure of this compound comprises three key features: the Fmoc group, the D-histidine backbone, and a methyl group at the 1-position of the imidazole (B134444) side chain. vulcanchem.com The D-configuration of the histidine residue confers resistance to enzymatic degradation by proteases, a critical attribute for therapeutic peptides. vulcanchem.com

The integration of this compound into a growing peptide chain follows the standard Fmoc/tBu SPPS cycle. This involves the deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the incoming this compound. The compound exhibits moderate solubility in polar aprotic solvents commonly used in SPPS, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). vulcanchem.com Due to its enhanced hydrophobicity from the methyl group, sonication may be necessary to ensure complete dissolution before the coupling step. vulcanchem.com The imidazole nitrogen of the histidine side chain is unprotected, which can present challenges but also offers advantages in specific synthetic contexts. merckmillipore.com

Coupling Efficiency and Reaction Kinetics of this compound

The efficiency and speed of the coupling reaction are critical for the successful synthesis of high-purity peptides. The kinetics of this compound coupling are influenced by several factors, including the choice of coupling reagents, additives, and reaction conditions.

A variety of coupling reagents are available for amide bond formation in SPPS, each with its own mechanism and efficacy. For the incorporation of this compound, phosphonium (B103445) and aminium/uronium salt-based reagents are commonly employed. These include:

BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) rsc.org

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) merckmillipore.com

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) chempep.com

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) merckmillipore.com

These reagents rapidly convert the carboxylic acid of this compound into a highly reactive acylphosphonium or acyluronium species, facilitating nucleophilic attack by the free amine of the resin-bound peptide. Reports indicate that Fmoc-His(1-Me)-OH and its 3-Me isomer can be successfully coupled using BOP, HBTU, and HCTU without significant racemization, even without side-chain protection. merckmillipore.com

Additives are often included in the coupling cocktail to enhance reaction rates and suppress side reactions. The most common additives are hydroxybenzotriazole (B1436442) derivatives:

HOBt (1-Hydroxybenzotriazole) : A widely used additive that can reduce racemization and improve coupling efficiency. chempep.comadvancedchemtech.com

HOAt (1-Hydroxy-7-azabenzotriazole) : An analogue of HOBt that has been shown to accelerate acylation and further reduce racemization. chempep.comadvancedchemtech.com

OxymaPure (Ethyl cyano(hydroxyimino)acetate) : A non-explosive HOBt alternative that demonstrates excellent coupling efficiency and racemization suppression. rsc.orgresearchgate.net

The choice of base is also critical. Diisopropylethylamine (DIPEA) is frequently used, but its strong basicity can sometimes promote side reactions, including racemization. chempep.com Less basic alternatives like collidine may be preferred in certain situations. chempep.com

Coupling ReagentAdditiveBaseKey Characteristics
BOP/PyBOP-DIPEAEffective phosphonium salt reagents. rsc.org
HBTU/HATU/HCTU-DIPEA/CollidineCommonly used uronium/aminium reagents with high coupling efficiency. merckmillipore.comchempep.com HATU is particularly potent for hindered couplings. chempep.com
DIC/DCCHOBt/HOAt/OxymaPure-Carbodiimide (B86325) activators; additives are crucial to prevent side reactions and racemization. rsc.orgchempep.com

Several side reactions can occur during the coupling of amino acids in SPPS, potentially leading to impurities in the final peptide product. For histidine derivatives, these can include:

Racemization : The loss of stereochemical integrity at the α-carbon, which is a significant concern for histidine. This is discussed in detail in the next section.

Diketopiperazine Formation : This can occur at the dipeptide stage, particularly with proline as one of the first two residues, leading to cleavage of the dipeptide from the resin. peptide.com While less specific to histidine itself, it's a general SPPS side reaction to be aware of.

Aspartimide Formation : In sequences containing aspartic acid, base-catalyzed cyclization can lead to aspartimide formation, which can then rearrange to form β-aspartyl peptides. nih.goviris-biotech.de Adding HOBt to the deprotection solution or using weaker bases like piperazine (B1678402) can mitigate this. researchgate.netbiotage.com

Oxidation : The methyl group on the imidazole ring of this compound could potentially undergo oxidation during prolonged storage or harsh reaction conditions. vulcanchem.com

To minimize these side reactions, careful optimization of the coupling protocol is essential. This includes using the appropriate excess of reagents, controlling the reaction temperature, and selecting a suitable combination of coupling reagent, additive, and base. For instance, using carbodiimide activation with an additive like HOBt or HOAt is a well-established method to suppress racemization. chempep.comadvancedchemtech.com

Investigation of Coupling Reagents and Additives

Control of Racemization during D-Histidine Incorporation

Histidine is one of the amino acids most susceptible to racemization during peptide synthesis. nih.govpeptide.com The imidazole ring of histidine can act as an internal base, promoting the formation of an oxazolone (B7731731) intermediate that readily racemizes. nih.govmdpi.com Therefore, controlling racemization during the incorporation of histidine derivatives is of paramount importance.

The primary mechanism for racemization involves the abstraction of the α-proton from the activated amino acid, leading to a planar enolate intermediate. The imidazole side chain of histidine, particularly the π-nitrogen, can facilitate this process. nih.gov Protecting the imidazole nitrogen is a common strategy to suppress this side reaction.

In the case of this compound, the methyl group is located on the τ (tele, N-1) nitrogen of the imidazole ring. This modification, while not a traditional bulky protecting group, influences the electronic properties of the imidazole ring. However, the π (pros, N-3) nitrogen remains unprotected and can still potentially participate in racemization. Despite this, some studies have shown that N-methylated histidines can be coupled with low levels of racemization. merckmillipore.com The steric hindrance and altered basicity provided by the methyl group may contribute to this suppression, although it is not as effective as a dedicated π-nitrogen protecting group like benzyloxymethyl (Bom) or methoxybenzyl (MBom). nih.govpeptide.com

The extent of racemization during coupling is highly dependent on the protecting group strategy for the histidine side chain. A comparison with other commonly used derivatives provides valuable context:

Fmoc-His(Trt)-OH : This is a widely used derivative where the bulky trityl (Trt) group protects the τ-nitrogen. While effective in many cases, significant racemization can still occur, especially with base-mediated coupling methods or prolonged pre-activation times. nih.govacs.org For instance, using HCTU/6-Cl-HOBt/DIPEA activation, racemization of Fmoc-His(Trt)-OH increased from 1% with no pre-activation to 7.8% with a 5-minute pre-activation. nih.gov Acidic coupling conditions, such as DIC/HOBt, are generally recommended to maintain stereochemical integrity with this derivative. nih.gov

Fmoc-His(3-Me)-OH : Similar to its 1-Me counterpart, this derivative has a methyl group on the π-nitrogen. The position of the methyl group can influence the chemical properties and susceptibility to racemization. Like Fmoc-His(1-Me)-OH, it has been coupled with minimal reported racemization using standard reagents. merckmillipore.com

Fmoc-His(MBom)-OH : This derivative features a methoxybenzyl-oxymethyl (MBom) group protecting the π-nitrogen, which is highly effective at suppressing racemization. nih.gov In a direct comparison with Fmoc-His(Trt)-OH under basic coupling conditions, Fmoc-His(MBom)-OH reduced epimerization to just 0.3% after a 5-minute pre-activation. nih.gov However, the synthesis of this derivative is more complex and costly. nih.gov

Histidine DerivativeSide-Chain ProtectionPosition of ProtectionRacemization PropensityComments
This compoundMethyl (Me)τ (N-1)Low to moderateUnprotected π-nitrogen can still participate in racemization. merckmillipore.com
Fmoc-His(Trt)-OHTrityl (Trt)τ (N-1)Moderate to highHighly dependent on coupling conditions; acidic conditions are preferred. nih.govacs.org
Fmoc-His(3-Me)-OHMethyl (Me)π (N-3)Low to moderateSimilar to the 1-Me derivative, offers some protection against racemization. merckmillipore.com
Fmoc-His(MBom)-OHMethoxybenzyl-oxymethyl (MBom)π (N-3)Very lowHighly effective at suppressing racemization but is more expensive. nih.gov

Mechanistic Insights into Racemization Suppression

Deprotection Strategies and Cleavage Conditions for this compound containing Peptides

The successful synthesis of peptides containing this compound relies on carefully controlled deprotection and cleavage steps. These processes involve the removal of the temporary Fmoc protecting group at each cycle of amino acid addition and the final cleavage of the completed peptide from the solid support, along with the removal of any side-chain protecting groups.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, and its removal is a critical step in the iterative cycle of SPPS. wikipedia.org The standard and most widely used method for Fmoc deprotection is treatment with a solution of piperidine (B6355638) in a polar aprotic solvent, typically N,N-dimethylformamide (DMF). wikipedia.orgchempep.com A common concentration is 20% piperidine in DMF, which effectively removes the Fmoc group in a short period. wikipedia.orgresearchgate.net

The mechanism of Fmoc removal proceeds via a β-elimination reaction initiated by the basic amine. researchgate.netnih.gov The piperidine abstracts a proton from the fluorenyl ring system, leading to the formation of a dibenzofulvene intermediate, which is then scavenged by the excess piperidine to form a stable adduct. researchgate.net The progress of the deprotection can often be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a characteristic absorbance. wikipedia.org

While 20% piperidine in DMF is standard, other concentrations and alternative bases can also be employed. For sequences that may be sensitive or prone to side reactions, milder conditions or different base systems might be considered. For instance, 5% piperazine in DMF with catalytic amounts of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and formic acid has been used as an alternative to piperidine. wikipedia.org

Table 2: Common Reagents for Fmoc Group Deprotection

ReagentSolventTypical ConcentrationKey Features
PiperidineDMF20% (v/v)Standard, rapid deprotection. wikipedia.org
PiperidineNMP20-23% (v/v)Alternative polar aprotic solvent to DMF. researchgate.net
Piperazine, DBU, Formic AcidDMF5% Piperazine, 1% DBU, 1% Formic AcidAvoids the use of piperidine. wikipedia.org
4-Methylpiperidine (4MP)DMF20% (v/v)An alternative to piperidine. nih.gov

The final step in SPPS is the cleavage of the synthesized peptide from the resin and the simultaneous removal of any remaining side-chain protecting groups. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). wpmucdn.com During this acidolytic cleavage, reactive carbocations are generated from the cleavage of side-chain protecting groups (e.g., tert-butyl groups). wpmucdn.com To prevent these carbocations from causing undesired side reactions with sensitive amino acid residues such as methionine, tryptophan, tyrosine, and cysteine, "scavengers" are added to the cleavage cocktail. chempep.comwpmucdn.com

For peptides containing His(1-Me), which itself can be sensitive, a carefully formulated cleavage cocktail is essential. A common and effective general-purpose cleavage cocktail is Reagent B, which consists of TFA, phenol (B47542), water, and triisopropylsilane (B1312306) (TIS). wpmucdn.com The components of the cocktail serve specific purposes: TFA is the primary cleavage reagent; water and phenol act as scavengers for carbocations; and TIS is a reducing scavenger that is particularly effective at trapping trityl cations and preventing other side reactions. google.comwpmucdn.com

For peptides containing other sensitive residues in addition to His(1-Me), more specialized cocktails may be necessary. For instance, if the peptide contains methionine, which is prone to oxidation, a cocktail like Reagent H, containing TFA, phenol, thioanisole, 1,2-ethanedithiol (B43112) (EDT), water, dimethyl sulfide (B99878) (DMS), and ammonium (B1175870) iodide, can be used to prevent methionine oxidation. peptide.comnih.gov Similarly, for peptides with cysteine, scavengers like dithiothreitol (B142953) (DTT) or EDT are important to prevent unwanted disulfide bond formation. wpmucdn.com

A widely used cleavage cocktail for peptides containing multiple sensitive residues, including histidine, is Reagent K, which is a mixture of TFA, phenol, water, thioanisole, and EDT. peptide.com The choice of the specific cleavage cocktail and the duration of the cleavage reaction (typically 1-3 hours) must be optimized based on the specific peptide sequence and the resin used. researchgate.netwpmucdn.com

Table 3: Typical Cleavage Cocktails for Peptides Containing His(1-Me)

Reagent NameCompositionPurpose
Reagent BTFA/Phenol/Water/TIS (88:5:5:2)General purpose, good for peptides with His. wpmucdn.com
Reagent KTFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)Suitable for peptides with Cys, Met, Trp, and Tyr. peptide.com
Standard TFA CocktailTFA/TIS/Water (95:2.5:2.5)A common general cocktail, TIS acts as a scavenger. researchgate.netacs.org
Reagent HTFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium Iodide (81:5:5:2.5:3:2:1.5)Specifically designed to prevent methionine oxidation. peptide.comnih.gov

Influence of Fmoc D His 1 Me Oh on Peptide Structural and Functional Attributes

Conformational Effects of N1-Methylation on Peptide Backbone and Side Chain

The introduction of an N-methyl group into a peptide backbone is a well-established method for inducing conformational constraints. mdpi.comnsf.gov N-methylation of an amide nitrogen, as is implicitly achieved in the residue following the incorporation of Fmoc-D-His(1-Me)-OH in a peptide chain, can alter the local geometry. acs.org This modification can disrupt canonical secondary structures like α-helices and β-sheets by removing the amide proton, a critical hydrogen bond donor. rsc.org This disruption can be leveraged to destabilize certain conformations or to favor specific turns and non-standard structures. rsc.org

Furthermore, the presence of the D-amino acid configuration inherently alters the peptide backbone's trajectory. The incorporation of D-amino acids is a known strategy to modulate secondary structures and influence peptide folding. chempep.com The combination of the D-configuration and the N1-methylation on the side chain introduces significant steric and electronic perturbations. Specifically, N-methylation increases the molecular volume and hydrophobicity of the histidine side chain. nih.gov This can restrict the rotational freedom (χ angles) of the side chain, locking it into a more defined orientation relative to the peptide backbone. mdpi.com In some contexts, backbone modifications such as N-amination, which also alters the amide bond, have been shown to constrain backbone torsion angles (ψ and φ) to specific regions of the Ramachandran plot, favoring β-sheet-like arrangements. nsf.gov The dual modification in this compound provides a tool to create peptides with unique and predictable three-dimensional structures that are inaccessible with natural amino acids.

Impact on Imidazole (B134444) Ring Tautomerism and pKa in Peptides

The imidazole side chain of histidine can exist in two neutral tautomeric forms at physiological pH: the N1-protonated (Nπ-H) form and the N3-protonated (Nτ-H) form. mdpi.comuio.no This tautomeric equilibrium is fundamental to histidine's role in enzyme catalysis, where it often acts as a proton shuttle. rsc.org

Methylation at the N1 position permanently fixes the tautomeric state of the imidazole ring. nih.govuio.no By blocking the N1 nitrogen, this compound eliminates the possibility of tautomerization, leaving the N3 nitrogen as the sole site for protonation and deprotonation. uio.no This fixation has a direct and predictable effect on the side chain's acid-dissociation constant (pKa). A 1H-NMR study on histidine and its methylated analogs quantified the influence of methyl substitution on the pKa of the imidazole ring. nih.gov The study estimated that methyl substitution at the N1 position perturbs the pKa by approximately -0.21 pH units. nih.gov The microscopic pKa values for the individual tautomers of L-histidine were estimated, providing insight into their relative basicity. nih.gov

CompoundObserved Macroscopic pK ValueEstimated Microscopic pK Value
Imidazole7.14N/A
N1-Methylimidazole6.93N/A
L-Histidine (Imidazole Ring)6.03N/A
N1-Methyl-L-Histidine6.47N/A
N3-Methyl-L-Histidine6.80N/A
L-Histidine (N1-H Tautomer)N/A6.73
L-Histidine (N3-H Tautomer)N/A6.12

Table 1: Macroscopic and estimated microscopic pK values for the imidazole ring of histidine and related compounds, based on 1H-NMR titration studies. nih.gov This data illustrates how methylation at the N1 or N3 position alters the basicity of the imidazole ring.

By locking the tautomeric state and altering the pKa, the incorporation of this compound allows for the precise tuning of a peptide's electrostatic properties and hydrogen bonding capabilities at a specific site.

Role in Metal Ion Coordination within Designed Peptide Systems

Histidine residues are fundamental to the structure and function of metalloproteins, where the nitrogen atoms of the imidazole ring act as ligands for coordinating metal ions such as Zn(II), Cu(II), Fe(II), and Ni(II). uio.norsc.org The ability of histidine to chelate metal cations is crucial for both catalytic activity and structural stability in many enzymes and zinc finger proteins. rsc.org

The methylation of histidine can significantly affect this coordination chemistry. nih.gov In this compound, the N1 nitrogen is blocked by a methyl group, rendering it unavailable for metal binding. Consequently, any metal coordination involving this residue must occur through the N3 (Nτ) nitrogen. This modification provides a powerful tool for designing peptide-based metal-binding sites with high specificity. rsc.org By dictating that coordination can only happen at a specific nitrogen atom, researchers can control the geometry and stability of the resulting metal-peptide complex. This is particularly valuable in the de novo design of catalytic peptides or peptide-based sensors where the precise positioning of a metal cofactor is essential for function. rsc.org

Contributions to Peptide Stability (e.g., Proteolytic Resistance, Chemical Stability)

A primary limitation for the therapeutic use of natural peptides is their rapid degradation by proteases in vivo. csic.es this compound provides a dual strategy to overcome this challenge: the use of a D-amino acid and backbone N-methylation.

D-Amino Acid Configuration : Proteolytic enzymes are chiral and almost universally recognize L-amino acids. Incorporating a D-amino acid, such as D-histidine, makes the adjacent peptide bonds unrecognizable to most common proteases, significantly enhancing the peptide's resistance to enzymatic degradation. chempep.comresearchgate.net

N-Alkylation : The presence of an N-methyl group on a peptide backbone is known to confer resistance to proteolysis. acs.orgnih.gov This modification can sterically hinder the approach of proteases or lock the peptide into a conformation that is not amenable to binding in the enzyme's active site. csic.esnih.gov Studies have shown that N-methylation of protease-sensitive residues can dramatically increase a peptide's half-life in serum or other biological fluids. mdpi.comnih.gov

The combination of these two features in a single building block makes this compound highly effective for creating metabolically stable peptides.

Peptide/Modification StrategySystemResultReference
L-THR PeptideHuman SerumHalf-life of 30 minutes mdpi.com
N-methylated L-THR PeptideHuman SerumHalf-life increased to 12 hours mdpi.com
Unmodified Peptide (Cyclosporin A analog)Rat Intestinal PerfusateHalf-life of 10.6 minutes nih.gov
N-methylated Peptide (at cleavage site)Rat Intestinal PerfusateHalf-life increased to 538 minutes nih.gov

Table 2: Examples of enhanced peptide stability through modifications like N-methylation. These studies demonstrate the significant increase in peptide half-life conferred by such changes. mdpi.comnih.gov

Utilization in Constructing Stereochemically Defined Peptide Motifs

The design of peptidomimetics with specific, predictable three-dimensional structures is a central goal in medicinal chemistry. mdpi.com this compound is a valuable building block for this purpose because it allows for precise control over local stereochemistry and conformation.

The D-configuration forces a non-natural turn in the peptide backbone, which can be used to construct specific motifs like β-turns or to disrupt native structures in a controlled manner. chempep.com The conformational constraints imposed by the N1-methyl group on the side chain further reduce the conformational flexibility of the peptide. mdpi.com This pre-organization of the peptide structure can be advantageous, for example, in designing enzyme inhibitors where constraining the molecule into its bioactive conformation can lead to improved potency. researchgate.net By combining D-amino acids with other modifications like N-methylation, researchers can create novel scaffolds and peptide motifs that mimic or antagonize the function of natural peptides but with enhanced stability and tailored structural properties. chempep.comnih.gov

Advanced Research Applications of Fmoc D His 1 Me Oh in Peptidic Constructs

Design and Synthesis of Peptidomimetics Incorporating N1-Methylated D-Histidine

The incorporation of Fmoc-D-His(1-Me)-OH into peptide sequences is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as stability and bioavailability. The synthesis of these constructs typically employs standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.govresearchgate.net

The N1-methylation on the imidazole (B134444) ring of histidine is a critical modification. It blocks a potential hydrogen bond donor site and introduces steric bulk, which can be used to fine-tune the conformational properties of the resulting peptide. This modification can enforce specific secondary structures or disrupt undesirable aggregation. Furthermore, the use of the D-amino acid significantly increases the peptide's resistance to proteolytic degradation, a crucial attribute for therapeutic candidates. researchgate.net

The synthesis process involves the sequential coupling of Fmoc-protected amino acids onto a solid support resin. nih.gov this compound is introduced into the peptide chain using standard coupling reagents. Despite the absence of a protecting group on the imidazole nitrogen, coupling reactions proceed efficiently, often utilizing activating agents like HBTU or HCTU without significant racemization. merckmillipore.com Following the completion of the peptide sequence assembly, the final compound is cleaved from the resin and deprotected using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). nih.gov

Table 1: Representative Parameters for SPPS Incorporation of this compound

Parameter Description Example
Solid Support Rink Amide resin is commonly used to generate C-terminally amidated peptides. nih.govresearchgate.net Rink Amide MBHA
Fmoc Deprotection The Fmoc group is removed using a solution of piperidine (B6355638) in a polar aprotic solvent like DMF. researchgate.net 20% Piperidine in DMF
Coupling Agents Uronium-based reagents are effective for activating the carboxylic acid for amide bond formation. merckmillipore.comox.ac.uk HBTU/DIPEA or HCTU/DIPEA
Cleavage Cocktail A strong acid mixture with scavengers is used to cleave the peptide from the resin and remove side-chain protecting groups. nih.gov TFA/H₂O/Triisopropylsilane (B1312306) (TIS) (95:2.5:2.5)

| Purification | The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov | C18 column with a water/acetonitrile (B52724) gradient |

This table is generated based on standard SPPS protocols described in the literature. nih.govresearchgate.netmerckmillipore.comox.ac.uk

Research has shown that modifications to the histidine side chain, such as alkylation, can be used to develop novel antimicrobial peptidomimetics. researchgate.net By systematically altering the structure, researchers can optimize the balance between hydrophobicity and charge, leading to enhanced activity against resistant pathogens.

Development of Biochemical Probes and Ligands

The unique properties of N1-methylated D-histidine make it an excellent component for the development of sophisticated biochemical probes and ligands. These tools are designed to interact with specific biological targets, such as enzymes or receptors, to elucidate their function or modulate their activity.

Methylation of histidine is a known post-translational modification, and enzymes known as histidine methyltransferases are responsible for this process. rsc.org Peptides containing this compound can serve as stable mimics of these methylated substrates or as potential inhibitors for these enzymes. The N1-methylation prevents the nitrogen from participating in hydrogen bonds in the same way as an unmodified histidine, altering its interaction profile within a protein's binding pocket.

Furthermore, the imidazole ring of histidine is a well-known metal-chelating moiety. Methylation at the N1 position modifies this capability, allowing for the design of ligands with tailored affinities for specific metal ions. chemimpex.com This is valuable in developing probes for metalloproteins or creating artificial enzyme active sites. The design of peptidomimetic inhibitors often involves rational modifications to enhance binding affinity and specificity. nih.gov Incorporating this compound can introduce steric constraints and alter electronic properties, which can be leveraged to achieve higher potency and selectivity for a target protein.

Table 2: Influence of N1-Methylation on Histidine Properties for Probe Design

Property Effect of N1-Methylation Implication for Probe/Ligand Design
Hydrogen Bonding Blocks one hydrogen bond donor site on the imidazole ring. Alters binding specificity; can be used to probe the importance of specific H-bonds in a ligand-receptor interaction.
Steric Profile Adds bulk to the imidazole side chain. Can be used to explore the steric tolerance of a binding pocket, potentially increasing selectivity. nih.gov
Basicity (pKa) Alters the pKa of the imidazole ring. Modifies the charge state of the side chain at physiological pH, affecting electrostatic interactions.
Metal Coordination Modifies the geometry and electronic nature of the metal-binding site. chemimpex.com Allows for the fine-tuning of metal ion selectivity and affinity in synthetic metallopeptides.

| Post-translational Modification | The N1 position is blocked from further enzymatic modification. | Creates stable probes to study biological systems where histidine modification is a regulatory mechanism. rsc.org |

This table synthesizes concepts related to the chemical properties of modified amino acids and their application in probe design. rsc.orgchemimpex.comnih.gov

Application in Synthetic Protein Engineering

Synthetic protein engineering aims to create novel proteins with enhanced or new functions. The incorporation of unnatural amino acids is a cornerstone of this field, and this compound provides a dual advantage: proteolytic stability from the D-configuration and functional modification from the N1-methyl group. chemimpex.comchemimpex.com

Introducing N1-methyl-D-histidine can lead to proteins with significantly enhanced stability in biological environments. This is critical for the development of therapeutic proteins that need to have a longer half-life in circulation. The D-amino acid backbone is not recognized by most endogenous proteases, preventing rapid degradation.

Functionally, the N1-methylated histidine can be used to:

Modulate Enzyme Activity: When placed in or near an enzyme's active site, the modified residue can alter substrate binding or catalytic efficiency. The altered pKa and steric hindrance can change the local chemical environment.

Control Protein-Protein Interactions: The surface properties of a protein can be engineered by introducing N1-methyl-D-histidine. The modified residue can disrupt or enhance specific interactions by altering hydrogen bonding networks and hydrophobic contacts at the interface.

Create Novel Metal-Binding Sites: Protein engineers can design new metalloproteins by strategically placing N1-methyl-D-histidine residues to form a coordination site with specific geometry and affinity for a target metal ion. chemimpex.com

The use of this compound in protein engineering allows for precise control over the chemical properties of the final protein, enabling the creation of biocatalysts, therapeutics, and diagnostic agents with tailored functionalities. chemimpex.comchemimpex.com

Exploration in Peptide-Based Research Tools for Biological Investigations

Peptides containing N1-methyl-D-histidine are valuable research tools for a wide range of biological investigations. Their enhanced stability and unique interaction profile allow them to be used in environments where natural peptides would be quickly degraded or produce non-specific interactions. nih.gov

One key application is in the study of signal transduction pathways. Many signaling processes are mediated by peptide ligands binding to cell surface receptors. By creating peptidomimetics with this compound, researchers can develop stable agonists or antagonists to probe these pathways. The D-amino acid ensures longevity, while the methylated histidine can confer higher receptor specificity.

These modified peptides are also used in combinatorial peptide libraries to discover new bioactive molecules. nih.gov By including this compound as one of the building blocks, the diversity of the library is expanded, increasing the chances of identifying a peptide with high affinity for a target of interest. Once a hit is identified, the peptide itself becomes a tool for studying the function of its target protein. For example, photoactivatable probes can be prepared using specialized amino acids, and the principles can be applied to peptides containing N1-methyl-D-histidine to study molecular interactions through cross-linking. merckmillipore.com

Spectroscopic and Biophysical Characterization of Peptides Containing this compound

A thorough characterization is essential to confirm the identity, purity, and structural properties of synthetic peptides incorporating this compound. A suite of spectroscopic and biophysical techniques is employed for this purpose.

Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is used to confirm the correct molecular weight of the synthesized peptide, verifying the successful incorporation of the this compound residue. nih.gov

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the standard method for purifying the crude peptide and assessing its purity. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil). The Fmoc group itself has a characteristic CD signal, and the incorporation of the rigid D-amino acid can induce or stabilize specific conformations that are detectable by CD. rsc.orgresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is another powerful technique for probing peptide secondary structure by analyzing the vibrations of the amide bonds in the peptide backbone (Amide I and Amide II bands). researchgate.net

Table 3: Spectroscopic and Biophysical Characterization Techniques

Technique Information Obtained Typical Observation for a Peptide with this compound
Mass Spectrometry Confirms molecular weight and sequence integrity. A mass peak corresponding to the calculated mass of the peptide. nih.gov
RP-HPLC Assesses purity and provides a method for purification. A single major peak indicating a high-purity sample. nih.gov
NMR Spectroscopy Provides atomic-level structural information and confirms modification. Characteristic signals for the methyl group on the imidazole ring and unique chemical shifts due to the D-amino acid conformation. rsc.org
Circular Dichroism Determines the global secondary structure content (helix, sheet, etc.). Spectra may show signatures of β-sheets or other ordered structures, influenced by the D-amino acid and potential stacking of Fmoc groups. researchgate.net

| FT-IR Spectroscopy | Provides information on secondary structure through amide bond vibrations. | Amide I band position (typically 1600-1700 cm⁻¹) indicates the predominant secondary structure. researchgate.net |

This table summarizes common analytical techniques used in peptide chemistry. nih.govnih.govrsc.orgresearchgate.netresearchgate.net

The hydrophobic Fmoc group, often retained in research constructs for its self-assembly properties, has distinct spectroscopic signatures in UV-Vis and fluorescence spectroscopy, which can be useful for studying peptide aggregation. researchgate.net The collective data from these techniques provide a comprehensive picture of the synthetic peptide, validating its quality and providing insight into the structural consequences of incorporating the N1-methyl-D-histidine residue.

Table 4: List of Compounds Mentioned

Compound Name Abbreviation/Synonym
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N1-methyl-D-histidine This compound
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-histidine(3-methyl)-OH Fmoc-D-His(3-Me)-OH
N-alpha-(9-Fluorenylmethyloxycarbonyl)-para-benzoyl-L-phenylalanine Fmoc-p-Bz-Phe-OH
N-alpha-(9-Fluorenylmethyloxycarbonyl)-2-oxohistidine Fmoc-L-His(2-Oxo)-OH
Trifluoroacetic Acid TFA
N,N'-Diisopropylethylamine DIPEA
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATU
(2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) HBTU
1-Hydroxybenzotriazole HOBt
(2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) HCTU

Challenges and Future Perspectives in Utilizing Fmoc D His 1 Me Oh

Addressing Purity and Scalability in Research Synthesis

A primary challenge in the synthesis of peptides containing Fmoc-D-His(1-Me)-OH lies in ensuring the purity of the final product and the scalability of the synthesis process. The introduction of the methyl group on the D-histidine scaffold is a multi-step process that includes regioselective alkylation and enantiomeric resolution, which can be costly and technically demanding. vulcanchem.com

Purity Concerns:

Racemization: Histidine residues are notoriously prone to racemization during peptide synthesis, a problem exacerbated by base-mediated coupling methods. nih.gov While N-protection of the imidazole (B134444) ring is the most effective strategy to maintain stereochemical integrity, the synthesis of these protected derivatives can be complex. nih.govacs.org In the case of this compound, minimizing racemization during coupling is a critical challenge. vulcanchem.com

Side Reactions: The synthesis process can lead to side reactions, and impurities in the initial Fmoc-amino acid derivative can be incorporated into the growing peptide chain. nih.gov For instance, the methyl group itself could be susceptible to oxidation during prolonged storage. vulcanchem.com

Purification of Final Peptides: The inherent hydrophobicity of peptides containing multiple hydrophobic or β-branched amino acids, a characteristic that can be enhanced by N-methylation, often leads to aggregation. This makes purification by conventional methods like reverse-phase high-performance liquid chromatography (RP-HPLC) challenging. nih.gov

Scalability Issues:

Cost of Synthesis: The multi-step synthesis, particularly the chiral resolution required to isolate the D-enantiomer, contributes to the high cost of this compound, limiting its application in large-scale peptide production. vulcanchem.comnih.gov

Reagent Stability and Availability: The synthesis of some protected histidine derivatives has been hampered by the need for freshly prepared, unstable reagents, which poses a significant obstacle for large-scale production. acs.org

Process Optimization: Achieving high yields and purity on a large scale requires careful optimization of reaction conditions, including solvent choice, temperature, and reaction times, to minimize side reactions and ensure complete coupling. vulcanchem.comrsc.org Recent advancements in solid-phase peptide synthesis (SPPS), such as the development of wash-free methodologies, aim to improve efficiency and reduce waste, which could benefit the synthesis of peptides containing complex residues like this compound. nih.gov

Table 1: Key Challenges in the Synthesis of this compound Containing Peptides
ChallengeDescriptionPotential Solutions
Racemization Loss of stereochemical integrity of the D-histidine residue during coupling reactions. nih.govUse of π-nitrogen protection, optimized coupling reagents and conditions. nih.govacs.org
Side Reactions Formation of unwanted by-products during synthesis and potential for oxidation of the methyl group. vulcanchem.comnih.govHigh-purity starting materials, optimized reaction conditions, and appropriate storage. vulcanchem.comnih.gov
Purification Aggregation of hydrophobic peptides making purification difficult. nih.govUse of specialized purification techniques and solubility-enhancing modifications. nih.gov
Scalability & Cost Expensive and complex synthesis of the protected amino acid. vulcanchem.comnih.govDevelopment of more efficient and cost-effective synthetic routes and scalable purification methods. nih.govnih.gov

Computational Approaches to Predict Peptide Behavior with N1-Methylated D-Histidine

Computational modeling and molecular dynamics (MD) simulations are becoming increasingly powerful tools for understanding and predicting the behavior of peptides. mdpi.combyu.edu These methods can provide valuable insights into how the incorporation of a non-standard amino acid like N1-methylated D-histidine affects peptide conformation, stability, and interaction with biological targets.

Computational approaches can be employed to:

Predict Conformational Preferences: MD simulations can explore the conformational landscape of peptides containing N1-methylated D-histidine, helping to understand how this modification influences secondary structure formation (e.g., α-helices or β-sheets). nih.gov

Model Peptide-Protein Interactions: Docking studies and MD simulations can predict how the modified peptide interacts with its biological target, providing insights into binding affinity and specificity. This is crucial for the rational design of peptide-based therapeutics.

Understand Neighboring Residue Effects: The presence of N1-methylated D-histidine can influence the conformational preferences of adjacent amino acids. Computational studies can quantify these neighboring residue effects. nih.gov

While computational tools for predicting protein methylation sites exist, they have primarily focused on more common modifications like lysine (B10760008) and arginine methylation due to a larger amount of available experimental data. plos.org Expanding these predictive models to include histidine methylation, and specifically N1-methylation, will be a valuable future direction.

Emerging Applications in Chemical Biology Research

The unique properties conferred by N1-methylation of D-histidine open up new avenues for its application in chemical biology. rsc.org The enhanced proteolytic stability and altered physicochemical properties make peptides containing this residue attractive for various research and therapeutic purposes.

Emerging applications include:

Probing Protein Structure and Function: Incorporating N1-methylated D-histidine as an unnatural amino acid (UAA) into proteins can serve as a powerful tool to study the biological roles of specific amino acids and their post-translational modifications. rsc.org For example, histidine methylation is known to be involved in protein stability, synthesis, and cell signaling. rsc.org

Development of Enzyme-Resistant Therapeutics: Peptides containing D-amino acids are inherently more resistant to degradation by proteases. The addition of the N1-methyl group can further enhance this stability, leading to the development of peptide drugs with improved pharmacokinetic profiles. vulcanchem.com

Antimicrobial Peptides (AMPs): The modification of histidine residues has been shown to be a viable strategy for optimizing the hydrophobic-hydrophilic balance in AMPs, potentially enhancing their ability to penetrate microbial membranes and exert their antimicrobial effects. vulcanchem.comnih.govbohrium.com

Catalytic Peptides: The methylation of the imidazole ring alters its metal-ion coordinating properties, which could be exploited in the design of novel catalytic peptides or peptidomimetics. vulcanchem.comchemimpex.com

Bioconjugation: Modified histidine derivatives can be used in bioconjugation strategies to link peptides to other molecules, such as fluorophores for imaging or drug molecules for targeted delivery. rsc.orgchemimpex.comuzh.chuzh.ch

Methodological Innovations for Incorporating Complex Histidine Derivatives

The efficient incorporation of complex and modified amino acids like this compound into peptide chains is a continuing area of methodological development in peptide synthesis. rsc.org Challenges such as difficult coupling reactions and the potential for side reactions necessitate innovative approaches.

Key areas of innovation include:

Advanced Coupling Reagents: The development and application of more efficient and selective coupling reagents can help to drive reactions to completion and minimize side reactions like racemization. scirp.org

Microwave-Assisted Peptide Synthesis (MWPS): MWPS has emerged as a powerful technique to accelerate peptide synthesis and improve the purity of the final product by driving reaction steps toward completion. nih.gov This can be particularly beneficial for overcoming the challenges associated with "difficult sequences," including those containing hydrophobic or sterically hindered residues. nih.gov

Flow Chemistry: Continuous flow chemistry offers potential advantages for peptide synthesis, including improved heat and mass transfer, which can lead to better control over reaction conditions and potentially higher purity and yields. chemrxiv.org

Novel Ligation Chemistries: For the synthesis of larger proteins, chemical ligation techniques, such as native chemical ligation (NCL), are employed. Developing new ligation strategies that are compatible with complex modified residues is an active area of research. rsc.org

Visible-Light-Promoted Modifications: Recent research has explored the use of visible-light-promoted reactions for the chemoselective modification of histidine residues in peptides, offering new tools for creating complex peptide structures. researchgate.netacs.org

As these and other methodologies continue to evolve, the synthesis of peptides containing complex derivatives like this compound will become more routine, enabling broader exploration of their potential in various scientific disciplines.

Q & A

Q. What are the recommended analytical methods for determining the enantiomeric purity of Fmoc-D-His(1-Me)-OH?

A validated reverse-phase HPLC method using a chiral stationary phase (e.g., Chiral MX columns) with a mobile phase of acetonitrile-water-acetic acid (e.g., 480:520:1 v/v) is recommended. Detection at 220 nm provides optimal sensitivity for histidine derivatives. For quantitative analysis, use a linear calibration curve (0.15–2.93 µg/mL) with external standards or area normalization for impurity quantification . Ensure baseline separation (separation factor >2.5) between enantiomers and validate parameters like precision (RSD <2%), accuracy (95–100% recovery), and detection limits (LOD: ~0.05 µg/mL) .

Q. How should this compound be stored to ensure stability during peptide synthesis experiments?

Store the compound at 2–8°C in a desiccated environment for short-term use (1 month). For long-term storage (6+ months), aliquot and store at -80°C under inert gas (e.g., argon). Prior to use, equilibrate to room temperature and sonicate in DMSO (100 mg/mL) to dissolve crystalline aggregates . Avoid repeated freeze-thaw cycles to prevent hydrolysis of the Fmoc group.

Q. What are the critical parameters to consider when incorporating this compound into solid-phase peptide synthesis (SPPS)?

  • Coupling conditions : Use a 3–5 molar excess of the amino acid with activating agents like DIC/HOBt in DMF. Monitor coupling efficiency via Kaiser or chloranil tests .
  • Deprotection : Remove the Fmoc group with 20% piperidine in DMF (2 × 5 min treatments). Optimize reaction times to minimize racemization, especially for histidine derivatives .
  • Solubility : Pre-dissolve in DMSO (≤10% final concentration) to avoid precipitation during resin swelling .

Advanced Research Questions

Q. How can contradictory solubility data of this compound in different solvents be resolved during experimental design?

Systematic solubility screening is critical. Test binary solvent systems (e.g., DMSO/water, DMF/THF) with incremental ratios. For in vivo applications, use biocompatible co-solvents like PEG-400 or cyclodextrin-based formulations. Note that solubility in DMSO (170 mM) may require sonication at 37°C for full dissolution, while aqueous buffers may necessitate pH adjustment (e.g., pH 6–8) to stabilize the imidazole ring .

Q. What strategies are effective in minimizing racemization of this compound during peptide coupling reactions?

  • Temperature control : Perform couplings at 0–4°C to reduce kinetic racemization .
  • Activation reagents : Use carbodiimides (DIC) with additives like OxymaPure, which are less racemization-prone compared to HOBt .
  • Monitoring : Regularly analyze intermediates via chiral HPLC to detect early-stage racemization (≥0.1% enantiomeric impurity) .

Q. How do different side-chain protecting groups (e.g., Trt vs. 1-Me) impact the synthetic accessibility and subsequent deprotection of histidine-containing peptides?

  • Trt (Triphenylmethyl) : Requires strong acidic conditions (e.g., TFA/scavengers) for removal, which may degrade acid-sensitive peptides. Provides steric hindrance, reducing side reactions during SPPS .
  • 1-Me (Methyl) : Offers orthogonal protection with milder deprotection (e.g., hydrazine or enzymatic cleavage). However, methyl groups may alter peptide conformation and require optimization of coupling efficiency . Comparative studies using Trt-protected histidine analogs show that 1-Me derivatives exhibit 2.95× lower racemization risk under standard SPPS conditions but may require extended deprotection times .

Methodological Notes

  • Data interpretation : When analyzing HPLC chromatograms, use peak symmetry (tailing factor <1.2) and theoretical plates (>3000) to assess column performance .
  • Contradictory evidence : Discrepancies in solubility or stability data may arise from batch-to-batch variability or residual moisture content. Always verify purity (>98% by HPLC) and dryness before use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.